2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features both benzofuran and thiazole rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The incorporation of a thiazole ring further enhances the compound’s potential for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the construction of the benzofuran and thiazole rings followed by their coupling. One common method is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized via a cyclization reaction involving α-haloketones and thiourea . The final coupling step involves the reaction of the benzofuran derivative with the thiazole derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzofuran and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the benzofuran or thiazole rings.
Scientific Research Applications
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets. The benzofuran ring can intercalate into DNA, disrupting its function and leading to anti-tumor effects . The thiazole ring can interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects . The compound’s anti-viral activity may involve the inhibition of viral replication enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These include compounds like psoralen and angelicin, which have similar biological activities.
Thiazole derivatives: Compounds such as thiamine (vitamin B1) and ritonavir (an antiviral drug) share the thiazole ring structure.
Uniqueness
2-(1-Benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of benzofuran and thiazole rings in a single molecule. This dual-ring structure enhances its potential for diverse biological activities and makes it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3S/c14-12(15)8-6-17-11(13-8)10-5-7-3-1-2-4-9(7)16-10/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGSNHLPFXYDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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